molecular formula C11H7BrFNO2 B11721001 Methyl 1-bromo-7-fluoroisoquinoline-3-carboxylate

Methyl 1-bromo-7-fluoroisoquinoline-3-carboxylate

Cat. No.: B11721001
M. Wt: 284.08 g/mol
InChI Key: ATBXZYNZKSFUOY-UHFFFAOYSA-N
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Description

Methyl 1-bromo-7-fluoroisoquinoline-3-carboxylate: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a bromine atom at the first position, a fluorine atom at the seventh position, and a methyl ester group at the third position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-bromo-7-fluoroisoquinoline-3-carboxylate typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the bromination of 7-fluoroisoquinoline-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 1-bromo-7-fluoroisoquinoline-3-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

Chemistry: Methyl 1-bromo-7-fluoroisoquinoline-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated isoquinolines on cellular processes

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-bromo-7-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity for these targets. The ester group can undergo hydrolysis to release the active isoquinoline moiety, which can then interact with cellular pathways to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 1-bromoisoquinoline-3-carboxylate: Lacks the fluorine atom at the seventh position.

    Methyl 7-fluoroisoquinoline-3-carboxylate: Lacks the bromine atom at the first position.

    Methyl 1-chloro-7-fluoroisoquinoline-3-carboxylate: Contains a chlorine atom instead of bromine at the first position.

Uniqueness: Methyl 1-bromo-7-fluoroisoquinoline-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential for selective interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

methyl 1-bromo-7-fluoroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H7BrFNO2/c1-16-11(15)9-4-6-2-3-7(13)5-8(6)10(12)14-9/h2-5H,1H3

InChI Key

ATBXZYNZKSFUOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=C(C=CC2=C1)F)Br

Origin of Product

United States

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